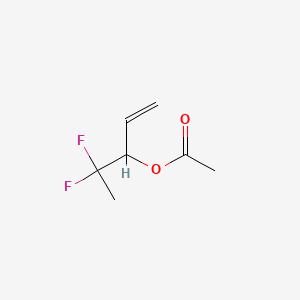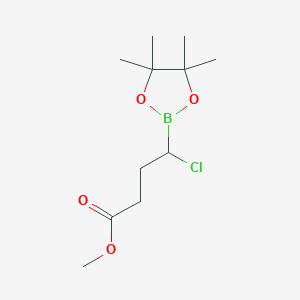![molecular formula C14H17F2NO4 B13555177 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and two fluorine atoms on the hexanoic acid chain. It is primarily used in organic synthesis and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Introduction of Fluorine Atoms: The protected amino acid is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). This step introduces the fluorine atoms at the desired positions on the hexanoic acid chain.
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group using hydrogenation in the presence of a palladium catalyst or by treatment with a strong acid like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes. The compound can act as a substrate for enzymes, leading to the formation of biologically active products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}propanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of fluorinated pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C14H17F2NO4 |
|---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
5,5-difluoro-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(15,16)8-7-11(12(18)19)17-13(20)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
DEUVNDFOZPLKJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)




![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)




![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
![Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylicacid](/img/structure/B13555169.png)


